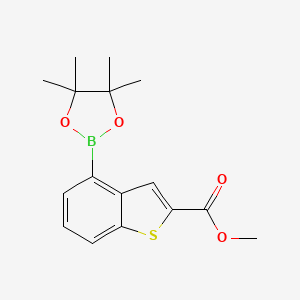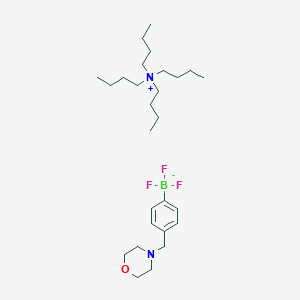
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tetrabutylammonium cation and a phenyltrifluoroborate anion substituted with a morpholino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate typically involves the reaction of 4-((morpholino)methyl)phenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and inert atmosphere to prevent any side reactions. The process can be summarized as follows:
- Dissolve 4-((morpholino)methyl)phenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Add tetrabutylammonium fluoride to the solution.
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate.
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed under mild conditions (e.g., room temperature to 80°C) in solvents like ethanol or water.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives where the trifluoroborate group is replaced by other functional groups.
Coupling Reactions: Major products are biaryl compounds formed through the coupling of the phenyltrifluoroborate with aryl halides.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is valuable in the production of advanced materials and fine chemicals, contributing to the development of new technologies.
Wirkmechanismus
The mechanism of action of Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The phenyltrifluoroborate transfers its phenyl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Tetrabutylammonium 4-((morpholino)methyl) phenyltrifluoroborate can be compared with other similar compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but uses potassium as the cation instead of tetrabutylammonium.
Sodium phenyltrifluoroborate: Another similar compound with sodium as the cation.
Tetrabutylammonium phenyltrifluoroborate: Lacks the morpholino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of the morpholino group and the tetrabutylammonium cation, which imparts distinct reactivity and solubility properties.
Eigenschaften
IUPAC Name |
tetrabutylazanium;trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C11H14BF3NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16/h5-16H2,1-4H3;1-4H,5-9H2/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHQKAAHIPEJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50BF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-Butyl3-Amino-6-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate Hydrochloride](/img/structure/B8204722.png)
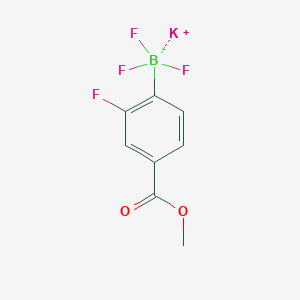
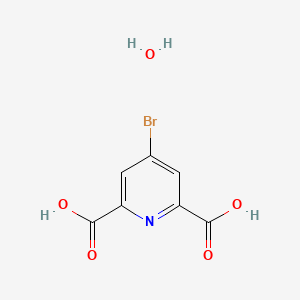
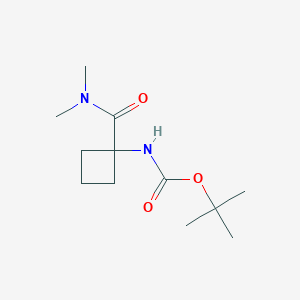
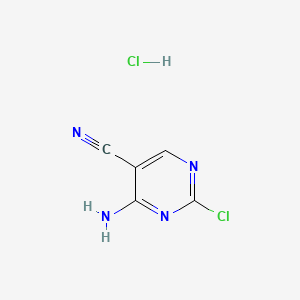
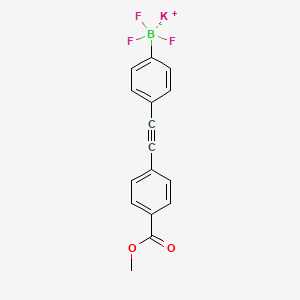

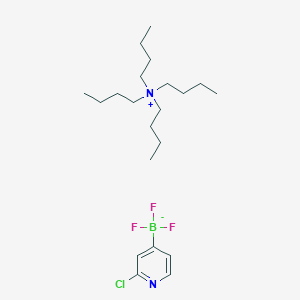
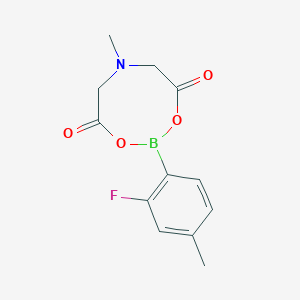

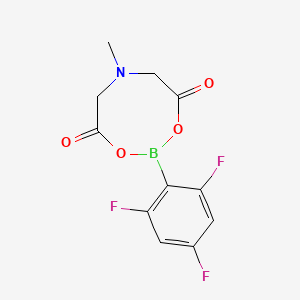
![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)
![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)
